molecular formula C24H26N4O4S B4948003 N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE

N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE

Cat. No.: B4948003
M. Wt: 466.6 g/mol
InChI Key: CUWAFIXVUQIESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structure that includes one or more heteroatoms

Preparation Methods

The synthesis of N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to form the corresponding sulfonamide. This intermediate is then subjected to benzylation and nitration reactions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-BENZYL-5-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROANILINE can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-5-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-19-7-10-22(11-8-19)33(31,32)27-15-13-26(14-16-27)21-9-12-24(28(29)30)23(17-21)25-18-20-5-3-2-4-6-20/h2-12,17,25H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWAFIXVUQIESL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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